6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one
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Overview
Description
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one typically involves the reaction of pyridazine derivatives with pyrrole derivatives under specific conditions. One common method involves the Suzuki coupling reaction, where 3-bromo-6-(thiophen-2-yl)pyridazine is reacted with pyrrole-boronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-2-yl)pyridazin-3(2H)-one: Similar structure but with a thiophene ring instead of a pyrrole ring.
6-(Phenyl)pyridazin-3(2H)-one: Contains a phenyl ring instead of a pyrrole ring.
Uniqueness
6-(1-Methyl-1H-pyrrol-2-YL)pyridazin-3(2H)-one is unique due to the presence of both a pyridazine and a pyrrole ring, which can confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C9H9N3O |
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Molecular Weight |
175.19 g/mol |
IUPAC Name |
3-(1-methylpyrrol-2-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C9H9N3O/c1-12-6-2-3-8(12)7-4-5-9(13)11-10-7/h2-6H,1H3,(H,11,13) |
InChI Key |
DYJNLRPQDZUXSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=NNC(=O)C=C2 |
Origin of Product |
United States |
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